molecular formula C12H23NO B7937781 Cyclohexanone, 4-(dipropylamino)- CAS No. 106332-42-7

Cyclohexanone, 4-(dipropylamino)-

Cat. No. B7937781
CAS RN: 106332-42-7
M. Wt: 197.32 g/mol
InChI Key: BIZQSKGTYNMQPL-UHFFFAOYSA-N
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Description

“Cyclohexanone, 4-(dipropylamino)-” is an organic compound . It is a derivative of cyclohexanone, which is a six-carbon cyclic molecule with a ketone functional group . Cyclohexanone is a colorless, slightly oily liquid with a sweet odor reminiscent of benzaldehyde .


Synthesis Analysis

The synthesis of cyclohexanone, the base compound, is simple. It involves the reaction of sodium hypochlorite and acetic acid to yield hypochlorous acid. This acid is then added to cyclohexanol to synthesize cyclohexanone via the Chapman-Stevens oxidation reaction . After synthesis, it must be separated from by-products. Sodium chloride is added to the mixture to salt out the cyclohexanone from the aqueous layer .


Molecular Structure Analysis

The molecular structure of cyclohexanone consists of a six-carbon cyclic molecule with a ketone functional group . Its molecular weight is approximately 98.15 g/mol . The IUPAC Standard InChI is InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2 .


Chemical Reactions Analysis

Cyclohexanone is produced predominantly by the oxidation of cyclohexane in air, typically using cobalt catalysts . The Chapman-Stevens oxidation reaction is used to convert cyclohexanol to cyclohexanone .


Physical And Chemical Properties Analysis

Cyclohexanone is a colorless oily liquid at room temperature with a characteristic odor . Its boiling point is 155.6 degrees Celsius and its melting point ranges from -47 to -44 degrees Celsius . It is not soluble in water, but readily soluble in common organic solvents like acetone, ethanol, and benzene .

Safety and Hazards

Exposure to cyclohexanone can lead to irritation of the eyes, skin, and respiratory tract. It may also cause headaches, dizziness, and in severe cases, damage to the central nervous system . It is recommended to use personal protective equipment (PPE) including gloves, safety glasses, and proper ventilation when handling cyclohexanone, especially in an industrial setting .

Future Directions

As a vital industrial chemical, research is ongoing to improve the production processes of cyclohexanone, aiming at increased efficiency and reduced environmental impact . Furthermore, novel applications of cyclohexanone in various fields, such as renewable energy and material science, are being explored .

properties

IUPAC Name

4-(dipropylamino)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-3-9-13(10-4-2)11-5-7-12(14)8-6-11/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZQSKGTYNMQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451263
Record name Cyclohexanone, 4-(dipropylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanone, 4-(dipropylamino)-

CAS RN

106332-42-7
Record name Cyclohexanone, 4-(dipropylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the above procedure (±)-2-methylamino-6-di-n-propylamino-5,6,7,8-tetrahydroquinazoline was prepared from di-n-propyaminocyclohexanone by reaction with tris-(dimethylamino methane and N-methylguanidine hydrochloride tris-(dimethylamino)methane. Five hundred mg of starting 4-di-n-propylaminocyclohexanone gave 306 mg of a brown oil comprising the free base which was converted to the dihydrochloride salt and purified by dissolution in DMF and the DMF solution added to ether. Crystalline (±)-2-methylamino-6-di-n-propylamino-5,6,7,8-tetrahydroquinazoline dihydrochloride thus prepared was obtained as a methanol solvate after recrystallization from methanol.
Name
(±)-2-methylamino-6-di-n-propylamino-5,6,7,8-tetrahydroquinazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
di-n-propyaminocyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-methylguanidine hydrochloride tris-(dimethylamino)methane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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